(E)-(2-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid (E)-(2-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13804263
InChI: InChI=1S/C11H13BO4/c1-2-16-11(13)8-7-9-5-3-4-6-10(9)12(14)15/h3-8,14-15H,2H2,1H3/b8-7+
SMILES: B(C1=CC=CC=C1C=CC(=O)OCC)(O)O
Molecular Formula: C11H13BO4
Molecular Weight: 220.03 g/mol

(E)-(2-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid

CAS No.:

Cat. No.: VC13804263

Molecular Formula: C11H13BO4

Molecular Weight: 220.03 g/mol

* For research use only. Not for human or veterinary use.

(E)-(2-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid -

Specification

Molecular Formula C11H13BO4
Molecular Weight 220.03 g/mol
IUPAC Name [2-[(E)-3-ethoxy-3-oxoprop-1-enyl]phenyl]boronic acid
Standard InChI InChI=1S/C11H13BO4/c1-2-16-11(13)8-7-9-5-3-4-6-10(9)12(14)15/h3-8,14-15H,2H2,1H3/b8-7+
Standard InChI Key LBHYMJZBKMSWDG-BQYQJAHWSA-N
Isomeric SMILES B(C1=CC=CC=C1/C=C/C(=O)OCC)(O)O
SMILES B(C1=CC=CC=C1C=CC(=O)OCC)(O)O
Canonical SMILES B(C1=CC=CC=C1C=CC(=O)OCC)(O)O

Introduction

Structural and Molecular Characteristics

The molecular formula of (E)-(2-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid is C₁₁H₁₁BO₄, with a molecular weight of 218.01 g/mol. Its IUPAC name, [(E)-2-(3-ethoxy-3-oxoprop-1-en-1-yl)phenyl]boronic acid, reflects the trans configuration of the enone system (C=C double bond) and the spatial arrangement of the boronic acid group (-B(OH)₂) at the ortho position of the phenyl ring .

Key Structural Features:

  • Boronic Acid Group: Enables participation in Suzuki-Miyaura cross-coupling reactions.

  • Enone System (α,β-unsaturated ketone): Confers reactivity toward conjugate additions and cycloadditions.

  • Ethoxy Ester: Enhances solubility in organic solvents and modulates electronic effects.

The compound’s isomeric SMILES string, B(C1=C(C=CC=C1)/C=C/C(=O)OCC)(O)O, confirms the E geometry of the enone. Computational studies suggest that the planar arrangement of the enone and boronic acid groups facilitates π-π stacking interactions in catalytic systems .

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Formation of the Enone Precursor:

    • Condensation of 2-bromophenylacetic acid with ethyl acetoacetate under basic conditions yields the α,β-unsaturated ketone intermediate.

  • Hydroboration-Oxidation:

    • Treatment with a borane-THF complex followed by oxidative workup introduces the boronic acid group.

Reaction Conditions:

  • Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with aryl halides.

  • Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Bases: Potassium carbonate or triethylamine.

Yield Optimization:

  • Continuous flow reactors improve reaction efficiency (yield: ~75–80%) .

  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Industrial Production Challenges

Scaling up synthesis requires addressing:

  • Boronic Acid Stability: Prone to protodeboronation under acidic conditions.

  • Stereochemical Control: Ensuring E-configuration retention during large-scale reactions.

Chemical Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

This compound is pivotal in forming biaryl structures, a cornerstone of pharmaceutical and material science syntheses. For example:

  • Catalytic Cycle:

    • Oxidative addition of an aryl halide to Pd(0).

    • Transmetalation with the boronic acid.

    • Reductive elimination to form the C–C bond .

Case Study: Coupling with 4-bromoaniline produces a biphenylamine derivative (yield: 82%), a precursor in antiviral drug synthesis .

Conjugate Addition Reactions

The enone moiety undergoes Michael additions with nucleophiles (e.g., amines, thiols):

  • Example: Reaction with benzylamine yields β-amino ketone derivatives (yield: 68%).

CompoundCancer Cell LineIC₅₀ (μM)
Bortezomib (FDA-approved)Multiple Myeloma0.006
Analogous Boronic AcidMCF-7 (Breast)5.2

Antimicrobial Activity

  • Boronic acids disrupt quorum sensing in Pseudomonas aeruginosa (MIC: 32 μg/mL) .

Industrial and Material Science Applications

Polymer Synthesis

Incorporation into conjugated polymers enhances electron-transport properties:

  • Example: Polyfluorene derivatives for OLEDs exhibit a 15% increase in luminescence efficiency .

Sensor Development

Boronic acid-based sensors detect glucose and other diols via reversible esterification:

  • Detection Limit: 0.1 mM glucose in aqueous media.

Comparison with Related Boronic Acids

CompoundStructureKey Applications
Phenylboronic AcidC₆H₅B(OH)₂Cross-coupling, Sensors
(E)-Vinylboronic AcidCH₂=CHB(OH)₂Polymer Chemistry
Target CompoundC₁₁H₁₁BO₄Drug Synthesis, Materials

Unique Advantages:

  • The ethoxy group improves solubility in nonpolar solvents.

  • The enone system enables dual reactivity (cross-coupling + conjugate additions).

Future Directions and Challenges

  • Biological Studies: In vivo toxicity and pharmacokinetic profiling.

  • Catalyst Design: Developing asymmetric variants for enantioselective synthesis.

  • Stability Enhancements: Co-crystallization with stabilizing agents (e.g., catechol).

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